molecular formula C11H6Cl2N2O B13681619 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine

6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine

Cat. No.: B13681619
M. Wt: 253.08 g/mol
InChI Key: WWQFYSJVVVFJLF-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring. The presence of chlorine atoms at positions 6 and 8, along with a furyl group at position 2, imparts unique chemical properties to this compound. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by chlorination to introduce the chlorine atoms at positions 6 and 8. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological system under study .

Comparison with Similar Compounds

    2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.

    2-(2-Furyl)imidazo[1,2-a]pyridine: Similar structure but lacks chlorine atoms at positions 6 and 8.

    6-Chloro-2-(2-furyl)imidazo[1,2-a]pyridine: Contains only one chlorine atom at position 6.

Uniqueness: 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorination enhances its potential as a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C11H6Cl2N2O

Molecular Weight

253.08 g/mol

IUPAC Name

6,8-dichloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H6Cl2N2O/c12-7-4-8(13)11-14-9(6-15(11)5-7)10-2-1-3-16-10/h1-6H

InChI Key

WWQFYSJVVVFJLF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl

Origin of Product

United States

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